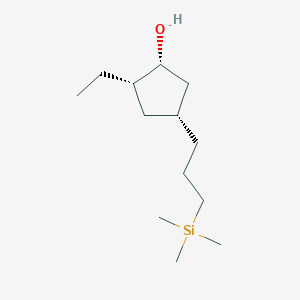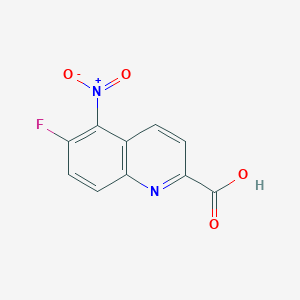![molecular formula C6H6N4O4S B11876558 3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol CAS No. 4927-97-3](/img/structure/B11876558.png)
3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol typically involves the reaction of 5-acetyl-6-amino-4-methylsulfanylpyrimidines with hydrazines. The process begins with the oxidation of 5-acetyl-6-amino-4-methylsulfanylpyrimidines using m-chloroperbenzoic acid to form the corresponding methylsulfonylpyrimidines. These intermediates are then reacted with hydrazines to yield the desired pyrazolo[3,4-d]pyrimidine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid is commonly used for the oxidation of methylsulfanyl groups to methylsulfonyl groups.
Nucleophiles: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents by inhibiting protein kinases involved in cell growth and proliferation
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol primarily involves the inhibition of protein kinases. These enzymes play a crucial role in regulating cell growth, differentiation, and survival. By inhibiting these kinases, the compound can interfere with cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: These compounds share the same core structure and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidines: These are structurally related and also show potential as kinase inhibitors.
Quinazolines: Another class of compounds with similar biological activities and applications in medicinal chemistry.
Uniqueness
3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methylsulfonyl group can enhance the compound’s stability and selectivity in biological systems .
Properties
CAS No. |
4927-97-3 |
|---|---|
Molecular Formula |
C6H6N4O4S |
Molecular Weight |
230.20 g/mol |
IUPAC Name |
3-methylsulfonyl-2,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C6H6N4O4S/c1-15(13,14)5-2-3(9-10-5)7-6(12)8-4(2)11/h1H3,(H3,7,8,9,10,11,12) |
InChI Key |
SXSVIPUOKHLSNU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C2C(=NN1)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine](/img/structure/B11876509.png)


![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B11876530.png)
![8-Quinolinol, 7-[(diethylamino)methyl]-](/img/structure/B11876545.png)

![3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11876555.png)

![7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B11876562.png)

